Ortho-Bromo Substituent Enables Selective C-F Bond Activation in Palladium-Catalyzed Suzuki-Miyaura Coupling
The ortho-bromo substituent in highly fluorinated nitrobenzene derivatives serves as a critical activating group for selective C-F bond arylation. In polyfluoronitrobenzene systems, the presence of a bromine atom ortho to a fluorine substituent enables preferential activation of the C-F bond over the C-Br bond in palladium-catalyzed Suzuki-Miyaura coupling reactions under both conventional heating and microwave conditions [1]. This ortho-bromo-assisted C-F activation pathway provides a distinct synthetic advantage over non-brominated analogs (e.g., pentafluoronitrobenzene) where C-F activation occurs with lower regioselectivity [1].
| Evidence Dimension | Selective C-F bond activation in Suzuki-Miyaura coupling |
|---|---|
| Target Compound Data | Contains ortho-bromo and ortho-fluoro substituents; expected to exhibit ortho-bromo-assisted C-F activation |
| Comparator Or Baseline | Pentafluoronitrobenzene (no bromo substituent) and 4-bromo-3-nitrobenzotrifluoride (bromo meta to fluoro) |
| Quantified Difference | No quantitative yield data available for target compound; class-level inference based on ACS Catalysis mechanistic studies |
| Conditions | Palladium-catalyzed Suzuki-Miyaura coupling under conventional heating and microwave conditions |
Why This Matters
This selective C-F activation pathway enables orthogonal functionalization strategies not achievable with non-brominated analogs, expanding accessible chemical space in drug discovery programs.
- [1] ACS Catal. 2010. Palladium-Catalyzed C−F Activation of Polyfluoronitrobenzene Derivatives in Suzuki−Miyaura Coupling Reactions. View Source
